![molecular formula C15H10N2O4 B14617263 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- CAS No. 60506-34-5](/img/structure/B14617263.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is a compound that belongs to the isoindole family. Isoindoles are known for their unique structural properties and have been extensively studied due to their presence in natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- can be achieved through various synthetic routes. One common method involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of isoindole derivatives often involves large-scale synthesis using efficient catalytic processes. For example, the use of palladium-catalyzed cascade C-H transformations allows for the one-pot conversion of isoindolines to 1-arylisoindoles . These methods are designed to maximize yield and minimize reaction time, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different isoindole derivatives.
Reduction: Reduction reactions can convert isoindole derivatives to their corresponding isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium, gold, and rhodium catalysts.
Major Products
The major products formed from these reactions include various isoindole derivatives, which can be further functionalized to obtain compounds with desired properties .
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes, such as cyclooxygenase isoenzymes (COX-2), and interfere with cellular processes, leading to its pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A closely related compound with similar structural properties.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another isoindole derivative with distinct functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
60506-34-5 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-8-4-5-9-12(11)14(19)17(13)21-15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20) |
InChIキー |
SAISMYADVXBIBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




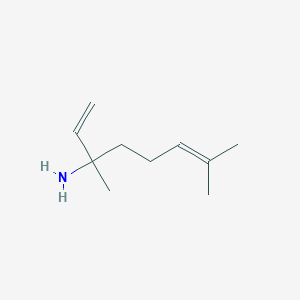
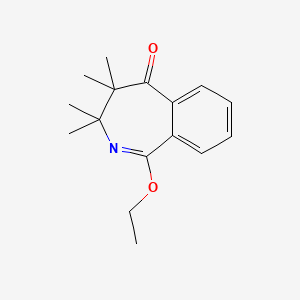
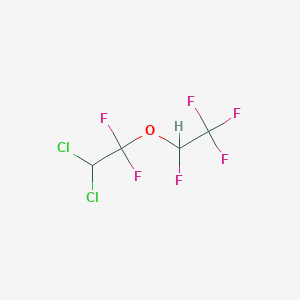
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
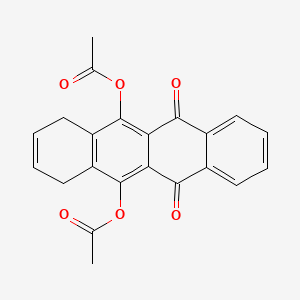
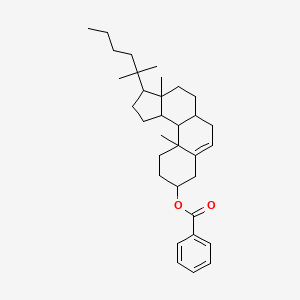

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
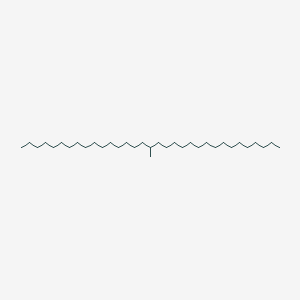
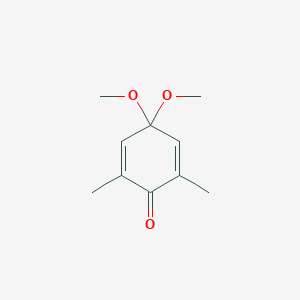
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
